3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
Overview
Description
The compound "3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility and has been the subject of various studies due to its potential biological activities, including anti-inflammatory, analgesic, and anti-ulcer properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of thiocarbohydrazide with substituted phenoxy acetic acid, followed by treatment with various substituted aromatic aldehydes and further conversion to the desired triazole derivatives . Another method includes direct alkylation of 3-mercapto-4-allyl-5-(4-R1)-phenoxythiomethyl-1,2,4-triazoles with substituted chloracetic acid anilides . These methods allow for the introduction of various substituents into the triazole ring, which can significantly affect the biological activity of the resulting compounds.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often confirmed using spectroscopic methods such as FT-IR, 1H NMR, and UV-vis spectra, as well as X-ray diffraction (XRD) . Theoretical calculations using methods like density functional theory (DFT) and Hartree-Fock (HF) can also provide insights into the geometry, vibrational frequencies, and chemical shift values, which usually show good agreement with experimental data .
Chemical Reactions Analysis
The 1,2,4-triazole derivatives can undergo various chemical reactions due to the presence of reactive sites such as the mercapto group and the allyl group. These sites can participate in further synthetic modifications, leading to a wide array of potential derivatives with varied biological activities . The reactivity of these compounds can be exploited to synthesize targeted molecules for biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the triazole ring. The presence of intermolecular hydrogen bonds and C-H...π interactions can affect the compound's stability and crystalline structure . Additionally, the HOMO-LUMO energy gap and molecular electrostatic potential map can provide information on the electronic properties of these compounds, which are relevant for understanding their reactivity and interaction with biological targets .
Case Studies
Several case studies have demonstrated the potential of 1,2,4-triazole derivatives as anti-inflammatory and analgesic agents. For instance, specific derivatives have shown significant anti-inflammatory activity in vivo, which suggests their potential for development as therapeutic agents . Moreover, docking studies and biological evaluation have indicated that certain 1,2,4-triazole derivatives possess anti-ulcer activity, highlighting their potential use in treating NSAID-induced ulcers . These studies underscore the importance of 1,2,4-triazole derivatives in medicinal chemistry and their potential applications in drug development.
Scientific Research Applications
Synthesis and Biological Evaluation
3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol and its derivatives have been explored for their potential in synthesizing various biologically active compounds. One study detailed the synthesis of 4-allyl-5-(4-R1)-phenoxythiomethyl-1,2,4-triazole-3-yl-mercaptoacetic acid derivatives, suggesting their use in treating NSAID-induced ulcers (Georgiyants et al., 2014).
Corrosion Inhibition
Compounds derived from 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol have been investigated as corrosion inhibitors. For instance, Schiff’s base derivatives were found to be effective corrosion inhibitors for mild steel in hydrochloric acid solution, demonstrating the potential of these compounds in industrial applications (Ansari et al., 2014).
Inhibition of Tyrosinase Activity
The inhibitory effects of Schiff’s base derivatives of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol on tyrosinase activity were evaluated. Compounds showed potent inhibitory effects and provided insights into the design of antityrosinase agents (Yu et al., 2015).
Antimycobacterial Agents
Research on 3-mercapto-1,2,4-triazole–pyrrole hybrids, including derivatives of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, explored their potential as antimycobacterial agents, although the minimum inhibitory concentration was found to be higher than 64 mg/L (Roman et al., 2019).
Antitumor Activity
The compound and its derivatives have been synthesized and tested for antitumor activity. Studies have shown the potential of these compounds in the development of antitumor agents (Kaldrikyan et al., 2009).
Antimicrobial Screening
Triazole derivatives, including those derived from 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, have been synthesized and screened for antimicrobial properties. They demonstrated moderate antimicrobial activity against various pathogens (Morshed et al., 2012).
X-ray Diffraction Studies
X-ray diffraction studies on trinuclear copper(II) complexes with derivatives of this compound provided insights into the structural aspects of these complexes, relevant for coordination chemistry and material sciences (Bon et al., 2011).
Fungicidal Activity
Eugenol-fluorinated triazole derivatives, synthesized from 4-allyl-2-methoxyphenol, a component of eugenol, demonstrated significant fungicidal activity, highlighting the applicability of these derivatives in agriculture and plant protection (Lima et al., 2022).
Antidepressant and Anxiolytic Activities
The antidepressant and anxiolytic activities of some triazolylphenothiazine derivatives, synthesized from 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, have been studied, indicating potential use in the treatment of depression and anxiety disorders (Turan-Zitouni et al., 2002).
Anticancer Studies
Eugenol derivatives, synthesized from 4-allyl-2-methoxyphenol, showed potent anticancer activity against breast cancer cells, suggesting their potential as therapeutic agents in cancer treatment (Alam, 2022).
properties
IUPAC Name |
3-(3-hydroxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-6-14-10(12-13-11(14)16)8-4-3-5-9(15)7-8/h2-5,7,15H,1,6H2,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQLMIYHKYNGRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408959 | |
Record name | ST060156 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol | |
CAS RN |
26028-74-0 | |
Record name | NSC305341 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305341 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ST060156 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.